Pomalidomide-amido-C3-COOH: A Technical Guide for Drug Development Professionals
Pomalidomide-amido-C3-COOH: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-amido-C3-COOH is a synthetic E3 ligase ligand-linker conjugate that plays a crucial role in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This molecule incorporates the potent immunomodulatory drug (IMiD) pomalidomide (B1683931), which serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a three-carbon carboxylic acid linker.[1][2] The carboxylic acid moiety provides a versatile handle for conjugation to a ligand targeting a protein of interest (POI), thereby forming a heterobifunctional PROTAC. This technical guide provides an in-depth overview of the chemical structure, properties, and relevant experimental methodologies associated with Pomalidomide-amido-C3-COOH.
Chemical Structure and Properties
Pomalidomide-amido-C3-COOH is characterized by the pomalidomide core linked via an amide bond to a propyl-carboxylic acid chain. This structure is designed to facilitate the recruitment of the CRBN E3 ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Chemical Structure:
-
IUPAC Name: 5-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)-5-oxopentanoic acid[4]
-
SMILES: O=C(O)CCCC(NC1=CC=CC(C(N2C(CC3)C(NC3=O)=O)=O)=C1C2=O)=O[3]
-
InChIKey: JJQUHUNMWFLJBM-UHFFFAOYSA-N[4]
Physicochemical Properties:
A summary of the key physicochemical properties of Pomalidomide-amido-C3-COOH is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C18H17N3O7 | [4] |
| Molecular Weight | 387.34 g/mol | [3] |
| CAS Number | 2162120-77-4 | [4] |
| Appearance | White to light yellow solid | [1] |
| Purity | ≥95% (HPLC) | [5] |
| Solubility | DMSO: 10 mg/mL (with ultrasonic and warming to 60°C) | [6] |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [6] |
Mechanism of Action: PROTAC-Mediated Protein Degradation
Pomalidomide-amido-C3-COOH functions as the E3 ligase-recruiting component of a PROTAC. The pomalidomide moiety binds to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[7][8] This binding event, facilitated by the PROTAC, brings a specific protein of interest (POI) into close proximity with the E3 ligase machinery. This induced proximity leads to the poly-ubiquitination of the POI, marking it for recognition and degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.
Experimental Protocols
Synthesis of Pomalidomide-amido-C3-COOH
Materials:
-
4-Fluorothalidomide
-
tert-Butyl 5-aminopentanoate
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297)
-
Hexanes
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Step 1: Coupling of 4-Fluorothalidomide with the Linker Precursor.
-
To a solution of 4-fluorothalidomide (1.0 eq) in DMSO, add tert-butyl 5-aminopentanoate (1.1 eq) and DIPEA (3.0 eq).
-
Heat the reaction mixture at 90-110 °C for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the Boc-protected intermediate.
-
-
Step 2: Deprotection of the Carboxylic Acid.
-
Dissolve the Boc-protected intermediate from Step 1 in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The crude product can be purified by recrystallization or preparative high-performance liquid chromatography (HPLC) to yield Pomalidomide-amido-C3-COOH.
-
Characterization:
-
The structure of the final product should be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).
-
Purity should be assessed by HPLC.
In Vitro Evaluation of a PROTAC Containing Pomalidomide-amido-C3-COOH
The following protocols outline key experiments to evaluate the efficacy of a PROTAC synthesized using Pomalidomide-amido-C3-COOH.
1. Ternary Complex Formation Assay:
This assay determines the ability of the PROTAC to induce the formation of a stable ternary complex between the target protein and CRBN.[10][11]
-
Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Surface Plasmon Resonance (SPR).
-
General Procedure (TR-FRET):
-
Use a labeled target protein (e.g., His-tagged) and a labeled CRBN (e.g., GST-tagged).
-
Incubate the proteins with varying concentrations of the PROTAC.
-
Add fluorophore-conjugated antibodies specific to the tags (e.g., anti-His-Tb and anti-GST-d2).
-
Measure the FRET signal, which is proportional to the amount of ternary complex formed.
-
A bell-shaped dose-response curve is typically observed, indicating the formation and subsequent disruption (hook effect) of the ternary complex at high PROTAC concentrations.[12]
-
2. Target Protein Degradation Assay:
This assay quantifies the reduction in the levels of the target protein in cells treated with the PROTAC.[13]
-
Method: Western Blotting.
-
General Procedure:
-
Culture cells expressing the target protein.
-
Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Visualize the protein bands and quantify the band intensities.
-
Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to a vehicle-treated control.
-
Determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.[14]
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and evaluation of a PROTAC utilizing Pomalidomide-amido-C3-COOH.
Conclusion
Pomalidomide-amido-C3-COOH is a valuable and widely used building block in the development of PROTACs. Its well-defined structure and properties, coupled with its ability to effectively recruit the CRBN E3 ligase, make it an essential tool for researchers in the field of targeted protein degradation. The experimental protocols and workflows outlined in this guide provide a framework for the synthesis and evaluation of novel PROTACs, facilitating the discovery of new therapeutic agents.
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pomalidomide-amido-C3-COOH, 2162120-77-4 | BroadPharm [broadpharm.com]
- 3. Pomalidomide-amido-C3-COOH - Immunomart [immunomart.com]
- 4. Pomalidomide-amido-C3-COOH | C18H17N3O7 | CID 138560597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pomalidomide 4'-alkylC5-acid | CAS 2225940-49-6 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Ternary Complex Formation [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. benchchem.com [benchchem.com]
- 14. Advanced Western Blotting Solutions for Targeted Protein Degradation Research :: ProteinSimple [proteinsimple.jp]
